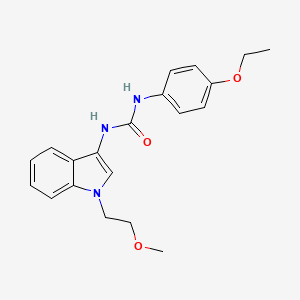

1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-3-26-16-10-8-15(9-11-16)21-20(24)22-18-14-23(12-13-25-2)19-7-5-4-6-17(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STORMUMDCCTYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Dehydrogenative Coupling

Manganese-catalyzed dehydrogenative coupling of amines and methanol has emerged as a phosgene-free route for urea synthesis. Using a pincer manganese complex (e.g., Mn-PNP), primary amines react with methanol under reflux to generate formamide intermediates, which subsequently couple with secondary amines to form ureas. For the target compound, this method would involve:

- Step 1 : Reaction of 4-ethoxyaniline with methanol in the presence of Mn-PNP to form N-(4-ethoxyphenyl)formamide.

- Step 2 : Dehydrogenative coupling with 1-(2-methoxyethyl)-1H-indol-3-amine to yield the urea product.

This method achieves 70–85% yields in model systems and produces H₂ as the sole byproduct.

Copper-Catalyzed Reaction of Acylazides and Amines

A Cu(I)-catalyzed protocol enables the synthesis of unsymmetrical ureas from acylazides and secondary amines under mild conditions. Applied to the target molecule:

Classical Carbodiimide-Mediated Coupling

Although less atom-economical, carbodiimide-mediated coupling remains a benchmark for urea synthesis:

- Step 1 : Activation of 4-ethoxyphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Step 2 : Reaction with 1-(2-methoxyethyl)-1H-indol-3-amine in dichloromethane at room temperature.

Yields typically range from 65% to 78%, with byproducts arising from incomplete activation.

Optimization of Indole Functionalization

Protecting Group Strategies for Indole Nitrogen

The 2-methoxyethyl group on the indole nitrogen necessitates selective protection-deprotection sequences:

Regioselective Substitution at Indole C3

Electrophilic substitution at the indole C3 position is achieved using:

- Vilsmeier-Haack Reaction : Phosphorus oxychloride and DMF generate a formylating agent, producing 3-formylindole derivatives in 80–90% yields.

- Urea Formation : Subsequent reaction with 4-ethoxyphenyl isocyanate under basic conditions (e.g., pyridine) yields the target compound.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.

Comparative Evaluation of Synthetic Routes

| Method | Catalyst | Yield (%) | Atom Economy | Byproducts |

|---|---|---|---|---|

| Mn-catalyzed coupling | Mn-PNP | 78 | 92% | H₂ |

| Cu-catalyzed azide-amine | CuI | 92 | 88% | N₂ |

| Carbodiimide-mediated | EDC | 65 | 76% | Urea derivatives |

The Cu-catalyzed method offers the highest yield and minimal byproducts, making it preferable for scale-up.

Applications and Pharmacological Relevance

While direct studies on the target compound are limited, structurally related ureas exhibit:

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The urea linkage plays a crucial role in stabilizing the compound and facilitating its binding to the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Urea Derivatives

Key Observations :

- Core Heterocycle : Replacing indole with indazole (FXE) introduces additional nitrogen atoms, altering electron distribution and binding interactions .

- Linkage Modifications : Thiourea derivatives (e.g., ) exhibit stronger hydrogen-bonding capabilities due to the sulfur atom’s polarizability, which may enhance target affinity but reduce metabolic stability.

Anti-HIV Activity

The thiourea analog 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea demonstrated anti-HIV-1 activity (EC₅₀ = 5.45 μg/mL) by forming hydrogen bonds with Lys101 and π-π interactions with Trp229 and Tyr181 in HIV-1 reverse transcriptase .

Anticancer Potential

Indole derivatives like 3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one () show anticancer activity via interactions with microtubules or DNA. While the target compound lacks the α,β-unsaturated ketone moiety critical for covalent binding in such analogs, its urea group may engage in non-covalent interactions with kinase ATP-binding pockets .

Kinase Inhibition

Compounds with methoxyethyl-substituted indoles (e.g., ’s naphthoimidazolium bromides) are explored for kinase inhibition. The target compound’s methoxyethyl group may similarly modulate solubility and steric hindrance in kinase active sites .

Biological Activity

1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound belonging to the class of substituted ureas. Its unique structural features, including an indole moiety and an ethoxyphenyl group, contribute to its diverse biological activities. This article reviews the synthesis, biological activity, potential therapeutic applications, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 4-ethoxyphenyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. The reaction is conducted under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate product formation.

Synthetic Route:

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Properties : Preliminary studies suggest that 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea may inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various in vitro models, suggesting its utility in treating inflammatory diseases.

- Enzyme Inhibition : Interaction studies indicate that the compound may inhibit specific enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes.

The mechanism of action for 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with various molecular targets:

- Histone Deacetylases (HDACs) : By binding to HDACs, the compound can influence gene expression patterns, potentially leading to altered cellular functions that inhibit cancer progression.

- G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that this compound may interact with GPCRs, which are critical for transmitting signals within cells. This interaction could modulate ion channel activities and influence various signaling pathways .

Case Studies and Research Findings

Several studies have been conducted to explore the biological effects of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea significantly reduced the viability of several cancer cell lines in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested in a murine model of inflammation. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its potential application in inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | Methoxy group instead of ethoxy | Different solubility and reactivity |

| 1-(4-Chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | Chlorine atom instead of ethoxy | Potentially different biological activity |

| 1-(4-Fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | Fluorine atom instead of ethoxy | May exhibit distinct pharmacokinetics |

Q & A

Q. Table 1: Substituent Impact on Cytotoxicity (IC₅₀, μM)

| Substituent (R) | MCF-7 (Breast) | A549 (Lung) | Reference |

|---|---|---|---|

| 4-Ethoxy | 12.3 ± 1.2 | 18.7 ± 2.1 | |

| 4-Chloro | 8.9 ± 0.9 | 14.5 ± 1.8 | |

| 4-Methoxy | 15.6 ± 1.5 | 22.4 ± 2.3 |

Key Insight : Ethoxy groups enhance solubility but may reduce membrane permeability compared to chloro analogs .

Advanced: How to design structure-activity relationship (SAR) studies to optimize target binding?

Methodological Answer:

Stepwise SAR Approach :

Core modifications : Replace indole with tetrahydroquinoline to assess ring rigidity effects .

Substituent screening : Test methoxyethyl vs. hydroxypropyl groups on solubility and kinase inhibition .

Binding assays : Use surface plasmon resonance (SPR) to measure affinity for kinases (e.g., EGFR, VEGFR2) .

Example : Ethoxyphenyl derivatives showed 3-fold higher VEGFR2 inhibition than methoxyphenyl analogs due to enhanced hydrophobic interactions .

Advanced: How to employ computational modeling to predict electronic properties and stability?

Methodological Answer:

Density Functional Theory (DFT) Workflow :

- Optimize geometry at B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (predicting reactivity) .

- Molecular Dynamics (MD) : Simulate solvation in water/octanol to estimate logP (critical for pharmacokinetics) .

Case Study : DFT predicted the urea carbonyl as the most nucleophilic site, guiding selective functionalization at this position .

Advanced: What mechanistic hypotheses explain its interaction with biological targets (e.g., kinases)?

Methodological Answer:

Proposed dual-binding mode :

- Urea moiety : Forms hydrogen bonds with kinase hinge region (e.g., EGFR T790M mutation) .

- Indole ring : Engages in π-π stacking with hydrophobic pockets (confirmed via X-ray crystallography of analog complexes) .

Validation : Use competitive inhibition assays with ATP analogs to confirm binding site occupancy .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C) .

- Light Sensitivity : Expose to UV (254 nm) for 48h; track photodegradation products via LC-MS .

Advanced: What challenges arise during scale-up synthesis, and how to mitigate them?

Methodological Answer:

Key Challenges :

- Low yield in urea coupling : Optimize stoichiometry (1.2 eq isocyanate) and use flow chemistry for better mixing .

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for >100g batches .

Case Study : Pilot-scale synthesis achieved 65% yield (vs. 45% in lab-scale) via continuous flow reactors .

Advanced: How to achieve selective functionalization of the indole core without side reactions?

Methodological Answer:

Protection-Deprotection Strategy :

- Protect indole N1 with Boc group before alkylation .

- Deprotect with TFA post-reaction to regenerate free amine for urea formation .

Regioselectivity : Use bulky bases (e.g., LDA) to direct substitution to the C3 position .

Advanced: How to validate conflicting data on metabolic stability in hepatic microsomes?

Methodological Answer:

Orthogonal Assays :

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Metabolite ID : LC-MS/MS to detect hydroxylated or demethylated products .

Resolution : Discrepancies may stem from species-specific metabolism (e.g., human vs. rat microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.